
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the tetrahydroisoquinoline family of alkaloids. This compound has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the expression of inflammatory cytokines, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as an anti-cancer agent. This compound has been found to have cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited availability. Further research is needed to develop more efficient synthesis methods for this compound.
Orientations Futures
There are several future directions for research on 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for cancer. Additionally, more research is needed to explore the anti-inflammatory properties of this compound and its potential as a treatment for inflammatory diseases.
Méthodes De Synthèse
The synthesis of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One method involves the condensation of 2-methyl-2-butenal and 2,3-dimethoxyphenethylamine in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethoxyphenethylamine with 2-methyl-2-butenyl chloride in the presence of a base. Both methods result in the formation of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline with good yields.
Applications De Recherche Scientifique
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline has been found to have potential applications in scientific research. One of the main areas of research is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-5-12(2)10-17-7-6-13-8-15(18-3)16(19-4)9-14(13)11-17/h5,8-9H,6-7,10-11H2,1-4H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYIFVRAZPHHA-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
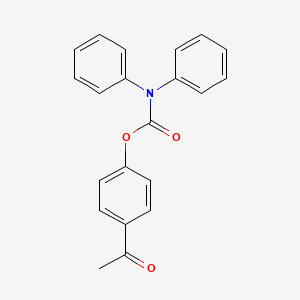
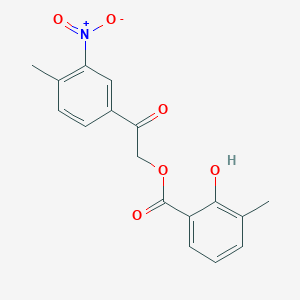
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
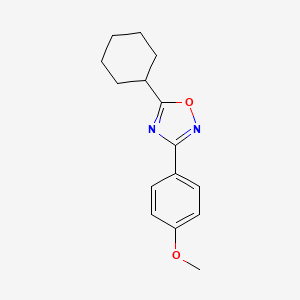
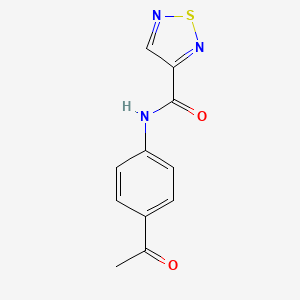
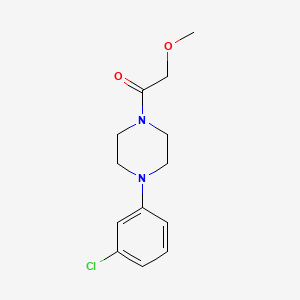
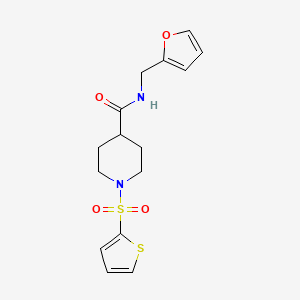
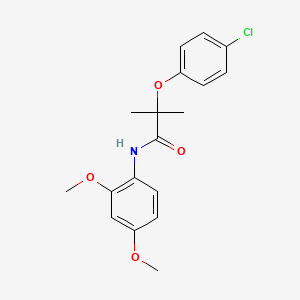
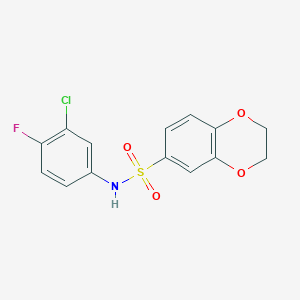
![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)

![N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B5819740.png)
![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)